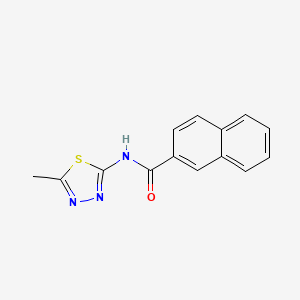

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3OS/c1-9-16-17-14(19-9)15-13(18)12-7-6-10-4-2-3-5-11(10)8-12/h2-8H,1H3,(H,15,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNQQFPASXEEIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)NC(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323115 | |

| Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49825344 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

391863-89-1 | |

| Record name | N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with naphthalene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted thiadiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research has indicated that compounds containing the thiadiazole moiety exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole, including those similar to N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide, can inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells . The mechanism of action often involves the induction of apoptosis and disruption of cell cycle progression.

1.2 Antiviral Properties

There is emerging evidence that thiadiazole derivatives can act as antiviral agents. For example, spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamides have been identified as potent inhibitors against viral infections . The structural characteristics of this compound may contribute similarly to its effectiveness against viral pathogens.

1.3 Other Pharmacological Activities

Thiadiazole compounds are also noted for their anti-inflammatory and antimicrobial activities. They have been linked to the treatment of conditions such as diabetes and hypertension due to their ability to modulate biological pathways involved in these diseases .

Agricultural Applications

2.1 Pesticidal Activity

The compound this compound has potential applications in agriculture as a pesticide. Research indicates that thiadiazole derivatives can serve as effective agents against various plant pathogens and pests . The compound's mechanism typically involves disrupting the biological functions of target organisms.

2.2 Plant Growth Regulation

In addition to its pesticidal properties, thiadiazole compounds may act as plant growth regulators. They can enhance plant resistance to diseases and promote growth under stress conditions . This dual functionality makes them valuable in sustainable agriculture practices.

Biochemical Tools

3.1 Research Applications

This compound can be utilized in biochemical research as a ligand or probe for studying biological processes involving thiadiazole interactions with proteins or enzymes. Its unique structure allows for specific binding interactions that can be exploited in various assays.

Summary Table of Applications

| Application Area | Specific Use | Mechanism/Effect |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis; disrupts cell cycle |

| Antiviral agent | Inhibits viral replication | |

| Anti-inflammatory | Modulates inflammatory pathways | |

| Agricultural Sciences | Pesticide | Disrupts biological functions of pests |

| Plant growth regulator | Enhances disease resistance and growth | |

| Biochemical Research | Ligand/probe for studies | Specific binding interactions |

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. In cancer therapy, the compound may induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds differ in three key aspects: (1) substituents on the thiadiazole ring, (2) heterocycle type (e.g., oxadiazole, triazole), and (3) naphthalene substitution patterns. Below is a detailed comparison based on molecular properties, synthesis, and bioactivity (Table 1).

Table 1: Comparison of N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide with Analogues

Key Structural and Functional Differences

The 5-ethylthio analogue (C₁₅H₁₃N₃OS₂) exhibits increased molecular weight and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Heterocycle Type :

- Thiadiazole vs. Triazole/Oxadiazole : Thiadiazoles are more electronegative due to sulfur, favoring interactions with enzyme active sites. Triazoles (e.g., in –7) often show plant growth regulation or herbicidal activity, while oxadiazoles () are less explored but may exhibit similar trends.

Naphthalene Substitution :

- Position 1 vs. 2 : Carboxamide at naphthalene-2 (target compound) vs. carbothioate at naphthalene-1 () alters electronic distribution and hydrogen-bonding capacity, impacting bioactivity.

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the mechanisms of action, research findings, and case studies related to its biological activity.

Overview of this compound

This compound is characterized by its unique structure, which combines a thiadiazole ring with a naphthalene moiety. Its molecular formula is C14H11N3OS, and it has a molecular weight of 269.32 g/mol. The synthesis typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with naphthalene-2-carboxylic acid chloride under reflux conditions in an appropriate solvent like dichloromethane .

The biological activity of this compound can be attributed to several mechanisms:

1. Antimicrobial Activity:

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. The mechanism often involves the inhibition of essential biological processes in target organisms, potentially disrupting cell wall synthesis or interfering with metabolic pathways .

2. Anticancer Activity:

In vitro studies have demonstrated that this compound can induce cytotoxic effects against various cancer cell lines. For example, it has shown promising results against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The cytotoxic effect is primarily due to the induction of apoptotic cell death and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicated moderate to high activity against both bacteria and fungi:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

These results suggest that the compound could serve as a lead for developing new antimicrobial agents .

Anticancer Activity

The anticancer properties were assessed using MTT assays on several cancer cell lines:

| Cell Line | IC50 (µg/mL) |

|---|---|

| MCF-7 | 0.28 |

| HepG2 | 9.6 |

| HeLa | 0.37 |

These findings highlight the compound's potential as an anticancer agent, particularly in targeting breast and liver cancers through mechanisms involving apoptosis and cell cycle modulation .

Case Studies

Case Study 1: Anticancer Efficacy

In a study involving tumor-bearing mice models treated with this compound, significant tumor regression was observed. The compound demonstrated targeted delivery to sarcoma cells via radiolabeling techniques, indicating its potential for use in targeted cancer therapies .

Case Study 2: Synergistic Effects with Other Drugs

Another investigation explored the synergistic effects of this compound when combined with conventional chemotherapeutics like doxorubicin. Results showed enhanced cytotoxicity against resistant cancer cell lines when used in combination therapy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N-(5-methyl-1,3,4-thiadiazol-2-yl)naphthalene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via cyclization reactions involving 2-amino-5-methyl-1,3,4-thiadiazole and naphthalene-2-carboxamide precursors. A typical approach involves refluxing intermediates (e.g., thiourea) in methanol or ethanol under controlled temperatures (60–80°C) to form the thiadiazole core . Yield optimization requires adjusting solvent polarity, reaction time (4–6 hours), and stoichiometric ratios of reactants. Post-synthesis purification via recrystallization (e.g., using pet-ether) is critical for isolating high-purity products .

- Key Parameters :

- Solvent: Methanol, ethanol, or DMF.

- Temperature: 60–80°C for cyclization.

- Catalysts: Triethylamine for neutralizing HCl byproducts .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Techniques :

- NMR Spectroscopy : Confirms molecular structure via proton environments (e.g., aromatic protons in naphthalene at δ 7.5–8.5 ppm, thiadiazole CH3 at δ 2.5 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, N-H bend at ~3300 cm⁻¹) .

- UV-Vis : Detects π→π* transitions in the naphthalene moiety (λmax ~270–300 nm) .

- Fluorescence Spectroscopy : Assesses electronic properties; pH-dependent fluorescence quenching may indicate protonation at the thiadiazole nitrogen .

Q. What in vitro biological activities have been reported, and what assay methodologies were used?

- Anticancer Activity : Evaluated via MTT assays against cancer cell lines (e.g., HeLa, MCF-7), with IC50 values typically <50 µM. ADMET studies include metabolic stability (microsomal assays) and plasma protein binding .

- Enzyme Inhibition : Tested against carbonic anhydrase isoforms (e.g., hCA I, II) using stopped-flow CO2 hydration assays. Thiadiazole derivatives show Ki values in the nanomolar range due to sulfonamide-Zn²+ interactions .

Advanced Research Questions

Q. How does the thiadiazole ring modulate electronic properties and biological interactions?

- Electronic Effects : The electron-deficient thiadiazole ring enhances electrophilicity, facilitating hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase). Substituents like methyl groups improve lipophilicity, impacting membrane permeability .

- Structure-Activity Relationships (SAR) : Methyl substitution at C5 of the thiadiazole optimizes steric fit in hydrophobic enzyme pockets, as shown in molecular docking studies .

Q. What computational strategies are used to predict binding affinity and pharmacokinetic properties?

- Molecular Docking : AutoDock or Schrödinger Suite models interactions with targets (e.g., hCA II). Key residues (Asn62, Gln92) form hydrogen bonds with the carboxamide group .

- Molecular Dynamics (MD) : Simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable complexes .

- ADMET Prediction : Tools like SwissADME predict logP (~2.5) and bioavailability scores (>0.55), aligning with experimental permeability assays .

Q. What are the stability and storage requirements for this compound?

- Storage : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis or oxidation. Desiccants (silica gel) mitigate moisture-induced degradation .

- Handling : Use PPE (nitrile gloves, lab coat) and work in fume hoods to avoid inhalation. Solubility in DMSO (50 mg/mL) enables stock solutions for biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.